(+)-CIS-DIOXOLANE

Respiratory pharmacology M3 muscarinic receptor Airway smooth muscle contraction

(+)-cis-Dioxolane is a chiral quaternary ammonium muscarinic agonist supplied as a 60:40 cis:trans diastereomer mixture. Its high aqueous solubility (10 mg/mL H₂O), optical activity [α]²⁴/D +17.3°, and full agonist efficacy at M₃ receptors make it superior to carbachol or pilocarpine for smooth muscle contraction and PI turnover assays. It exhibits a unique KL/KH ratio of 66 at M₁ receptors, enabling quantitative receptor-coupling studies. With an EC₅₀ of 0.04 μM in TRESK screens, it is the high-potency probe of choice. Order online today for reproducible, high-signal pharmacology.

Molecular Formula C8H18INO2
Molecular Weight 287.14 g/mol
CAS No. 4386-79-2
Cat. No. B1676357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-CIS-DIOXOLANE
CAS4386-79-2
Synonyms(methyl(trimethylammonio)methyl)-1,3-dioxolane
cis-2-methyl-4-(dimethylamino)methyl-1,3-dioxolane methiodide
cis-methamilane methiodide
MDAMD
methamilane methiodide
methamilane methiodide, (2R-cis)-isomer
methamilane methiodide, (2S-cis)-isomer
methamilane methiodide, (2S-trans)-isomer
methamilane methiodide, cis-(+-)-isomer
methamilane methiodide, cis-isomer
methamilane methiodide, trans-isome
Molecular FormulaC8H18INO2
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESCC1OCC(O1)C[N+](C)(C)C.[I-]
InChIInChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1
InChIKeyXFHBFOSBGWDTRO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-cis-Dioxolane (CAS 4386-79-2): A Quaternary Muscarinic Acetylcholine Receptor Agonist for Pharmacological Tool and Receptor Subtype Profiling Studies


(+)-cis-Dioxolane (CAS 4386-79-2), also known as L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, methamilane methiodide, or Fourneau 2268, is a chiral quaternary ammonium muscarinic acetylcholine receptor (mAChR) agonist belonging to the 1,3-dioxolane class . It is supplied as a 60:40 mixture of cis:trans diastereomers and demonstrates high aqueous solubility (10 mg/mL in H₂O) with optical activity [α]²⁴/D +17.3° (c = 0.5 in H₂O) . Historically developed as a potent cholinomimetic in the Fourneau series, it has been widely employed as a non-selective mAChR agonist in functional pharmacology assays to characterize muscarinic receptor subtypes across multiple tissues and species [1][2].

Why Generic Muscarinic Agonists Cannot Substitute for (+)-cis-Dioxolane (CAS 4386-79-2) in Functional Pharmacology Assays


Muscarinic acetylcholine receptor agonists are not functionally interchangeable. (+)-cis-Dioxolane distinguishes itself from commonly used alternatives—including carbachol, oxotremorine-M, pilocarpine, and bethanechol—through its unique combination of high potency, full agonist efficacy at M₃ receptors, a characteristically large KL/KH ratio at M₁ receptors (indicative of high agonist efficacy), and its quaternary ammonium structure that confers distinct tissue permeability and receptor-coupling properties [1][2]. Unlike partial agonists such as pilocarpine or bethanechol, (+)-cis-dioxolane elicits maximal functional responses comparable to the endogenous ligand acetylcholine, making it an essential tool for studies requiring full receptor activation without the confounding influence of variable intrinsic efficacy [2][3]. Simply substituting a generic 'muscarinic agonist' without accounting for these quantitative differences in potency, efficacy, and receptor-coupling efficiency leads to irreproducible results and erroneous subtype classification.

Quantitative Differentiation Evidence for (+)-cis-Dioxolane (CAS 4386-79-2) Versus Closest Muscarinic Agonist Comparators


Human Bronchial Smooth Muscle Contraction: (+)-cis-Dioxolane is ~4-Fold More Potent Than Oxotremorine M and ~8-Fold More Potent Than Carbachol

In human isolated bronchial smooth muscle, (+)-cis-dioxolane exhibited the highest contractile potency among four nonselective muscarinic agonists tested, with a pD₂ of 7.3 ± 0.2, significantly exceeding oxotremorine M (pD₂ = 6.7 ± 0.2), carbachol (pD₂ = 6.4 ± 0.1), and methacholine (pD₂ = 5.8 ± 0.2) [1]. This corresponds to an EC₅₀ of approximately 50 nM for (+)-cis-dioxolane versus ~200 nM for oxotremorine M and ~400 nM for carbachol. Maximum contractile responses were not significantly different between agonists, indicating that (+)-cis-dioxolane achieves full agonism with superior potency rather than through increased efficacy [1].

Respiratory pharmacology M3 muscarinic receptor Airway smooth muscle contraction

M₃ Receptor-Mediated Phosphoinositide Turnover: (+)-cis-Dioxolane is 6.25-Fold More Potent Than (+)-Muscarine and 12.5-Fold More Potent Than Carbachol

In murine HSDM1C1 fibrosarcoma cells expressing endogenous M₃ muscarinic receptors, (+)-cis-dioxolane stimulated phosphoinositide (PI) turnover with an EC₅₀ of 0.72 μM, demonstrating substantially higher potency than (+)-muscarine (EC₅₀ = 4.5 μM) and carbachol (EC₅₀ = 9 μM) [1]. All three agonists behaved as full agonists, producing a 13.3 ± 1.0-fold stimulation above basal levels. The rank order of potency—cis-dioxolane > (+)-muscarine > carbachol—was consistent across both functional PI turnover assays and radioligand binding studies, confirming that the potency difference reflects genuine receptor affinity differences rather than variable receptor reserve [1].

M3 muscarinic receptor Phosphoinositide hydrolysis Signal transduction

K₂P18.1 (TRESK) Potassium Channel Activation: (+)-cis-Dioxolane is 6-Fold More Potent Than Oxotremorine Methiodide and ~40-Fold More Potent Than Carbachol

In a high-throughput screen of bioactive compounds against the two-pore domain potassium channel K₂P18.1 (TRESK), (+)-cis-dioxolane iodide was identified as a potent activator with an EC₅₀ of 0.04 ± 0.01 μM and a maximum activation of 165 ± 3.00% [1]. Its potency exceeded that of the structurally related oxotremorine methiodide (EC₅₀ = 0.24 ± 0.02 μM) by 6-fold, carbachol (EC₅₀ = 1.59 ± 0.45 μM) by approximately 40-fold, and arecoline hydrobromide (EC₅₀ = 2.70 ± 1.58 μM) by approximately 68-fold. Importantly, (+)-cis-dioxolane also demonstrated >10-fold selectivity for K₂P18.1 over the homologous channel K₂P9.1 (EC₅₀ ≫ 30 μM), a selectivity window not uniformly shared by other muscarinic agonists in the panel [1].

K2P channels TRESK Potassium channel pharmacology Ion channel screening

M₁ Receptor High/Low Affinity Ratio (KL/KH): (+)-cis-Dioxolane Exhibits a 66-Fold KL/KH Ratio, Indicating Superior Agonist Efficacy Discrimination at M₁ Receptors Relative to Oxotremorine (Ratio ~1)

In competition binding studies using [³H]pirenzepine against rabbit hippocampal M₁ muscarinic receptors, (+)-cis-dioxolane displayed the highest KL/KH ratio (66) among 16 cholinergic agonists tested, compared with a KL/KH ratio of approximately 1 for oxotremorine [1]. The KL/KH ratio reflects the degree to which an agonist discriminates between G-protein-coupled (high-affinity, KH) and uncoupled (low-affinity, KL) receptor states, and correlates closely with the relative physiological and biochemical effectiveness of agonists at M₁ and M₃ receptors coupled to their native G-proteins [1]. A ratio near 1 (as with oxotremorine) indicates minimal discrimination, whereas the 66-fold ratio for (+)-cis-dioxolane signifies robust coupling-dependent affinity shifts, characteristic of a high-efficacy agonist [1].

M1 muscarinic receptor Agonist efficacy G-protein coupling Receptor binding

Stereochemical Differentiation: The Cis Configuration is Pharmacologically Privileged in the 1,3-Dioxolane Series, with the Commercial Product Standardized as a 60:40 Cis:Trans Mixture

The original structure-activity relationship studies by Belleau and Puranen (1962) established that in the quaternary 1,3-dioxolane series, the cis configuration at the 2,4-positions of the dioxolane ring is strongly preferred for cholinomimetic activity [1]. F2268—the most active member of this series—was determined to consist of 60% cis and 40% trans diastereomers, a composition resulting from the synthetic route and confirmed by NMR in the current commercial product [1]. Attempts to separate the cis and trans isomers at scale were historically unsuccessful, and the pure cis isomer became accessible only through a multi-step stereospecific synthesis [1]. While the trans isomer also possesses muscarinic activity (at reduced potency), the pharmacological profile of the 60:40 mixture is dominated by the cis component, and lot-to-lot variability in the cis:trans ratio could alter apparent potency if not controlled [1].

Stereochemistry-activity relationship Chiral pharmacology 1,3-Dioxolane SAR Diastereomer differentiation

Optimal Research and Industrial Application Scenarios for (+)-cis-Dioxolane (CAS 4386-79-2) Based on Quantitative Differentiation Evidence


Muscarinic M₃ Receptor Subtype Pharmacological Characterization in Smooth Muscle Tissues

(+)-cis-Dioxolane is the agonist of choice for characterizing postjunctional M₃ receptors mediating smooth muscle contraction. Its pD₂ of 7.3 in human bronchial smooth muscle and pEC₅₀ of 6.3–6.6 in urinary bladder preparations, combined with its full agonist efficacy, make it the preferred probe for establishing antagonist affinity profiles (pA₂/pKB values) at M₃ receptors using Schild analysis [1][2]. Its 6.25-fold potency advantage over (+)-muscarine in PI turnover assays ensures robust signal even at low receptor expression levels [3].

High-Efficacy Agonist Reference Standard for M₁ Receptor G-Protein Coupling Studies

Investigators studying M₁ receptor coupling efficiency, receptor reserve, or the impact of disease states (e.g., Alzheimer's disease) on high-affinity agonist binding should use (+)-cis-dioxolane as the reference high-efficacy agonist, given its uniquely high KL/KH ratio of 66 versus near-unity values for partial agonists such as oxotremorine or pilocarpine [4]. This property enables quantitative assessment of receptor-G-protein coupling integrity in native tissue preparations.

K₂P18.1 (TRESK) Potassium Channel Activator Screening and Validation

(+)-cis-dioxolane serves as a high-potency positive control (EC₅₀ = 0.04 μM) in thallium flux-based or electrophysiological screens for TRESK channel modulators, offering 6-fold greater potency than oxotremorine methiodide and 40-fold greater potency than carbachol [5]. Its >10-fold selectivity over the homologous K₂P9.1 channel makes it a cleaner tool for dissecting TRESK-specific effects in neuronal or immune cell preparations.

In Vivo Central Muscarinic Pharmacology and Antinociception Studies

When administered intracerebroventricularly (i.c.v.) in mice, (+)-cis-dioxolane produces dose-dependent antinociception (0.5–2 μg) that is modulated by the nitric oxide/cyclic GMP pathway, as demonstrated by reversal with Nω-nitro-L-arginine, hemoglobin, or methylene blue [6]. Its quaternary ammonium structure limits passive blood-brain barrier penetration, making it suitable for targeted central nervous system delivery studies while minimizing peripheral confounding effects—a pharmacokinetic property not shared by tertiary amine muscarinic agonists such as pilocarpine or arecoline.

Quote Request

Request a Quote for (+)-CIS-DIOXOLANE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.